Lactofen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in isopropanol = 20%; soluble in acetone and xylene

In water, 0.1 mg/L at 25 °C

Synonyms

Canonical SMILES

Mode of Action

Lactofen acts by inhibiting the enzyme protoporphyrinogen oxidase (PROTO) in susceptible plants. PROTO is a critical enzyme in the chlorophyll biosynthesis pathway, and its inhibition disrupts chlorophyll production, leading to plant death []. Research suggests lactofen binds to the binding site of the enzyme, preventing it from converting protoporphyrinogen to protoporphyrin IX, a crucial step in chlorophyll synthesis.

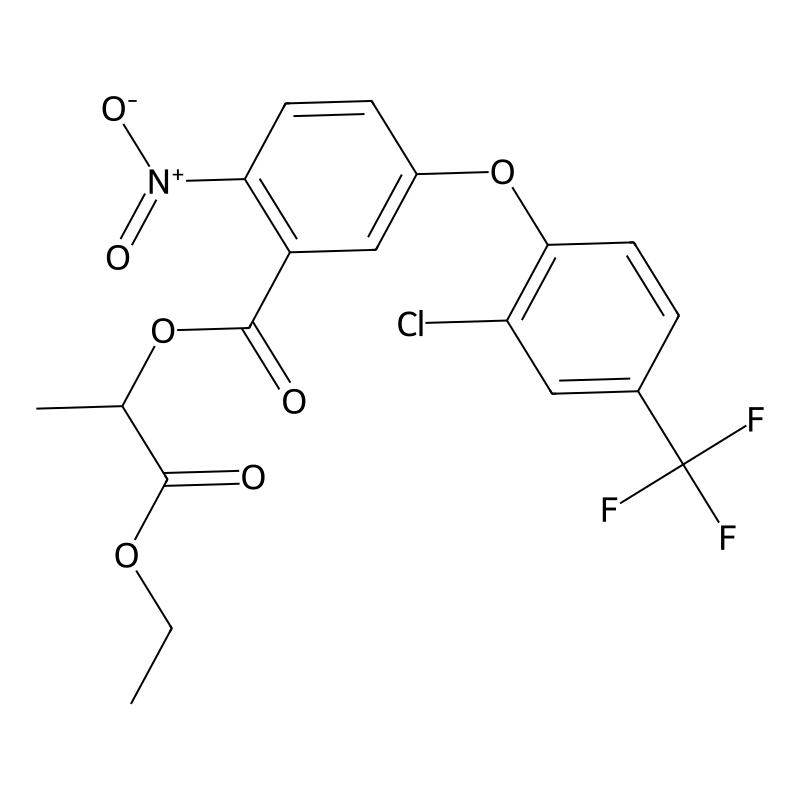

Lactofen is a synthetic herbicide belonging to the diphenylether class, primarily used for controlling broadleaf weeds in various crops. Its chemical structure is characterized by the formula , featuring a chiral center that results in two enantiomers, with the S-isomer being the most biologically active. Lactofen inhibits protoporphyrinogen oxidase, leading to the generation of singlet oxygen, which ultimately induces cell death in target plants, often causing visible necrotic patches known as "bronzing" on treated tissues .

The exact mechanism of action for lactofen's herbicidal effect remains under investigation []. However, research suggests it disrupts plant cell membranes by inhibiting an enzyme called protoporphyrinogen oxidase []. This enzyme plays a crucial role in chlorophyll biosynthesis, and its inhibition leads to the accumulation of toxic compounds and ultimately plant death [, ].

Toxicity:

- Humans: Lactofen is considered slightly to non-toxic upon ingestion or inhalation []. However, it can cause skin and eye irritation, with potential for severe eye damage [].

- Environment: Lactofen exhibits low toxicity to birds and bees []. Its low water solubility minimizes the risk of aquatic contamination [].

The primary mechanism of action for lactofen involves the inhibition of protoporphyrinogen oxidase, an enzyme critical in the heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX and subsequent production of reactive singlet oxygen species. The reaction can be summarized as follows:

- Inhibition of Protoporphyrinogen Oxidase:

This process results in oxidative damage to cellular components, ultimately leading to cell death and necrosis in susceptible plant species .

Lactofen exhibits significant biological activity against a variety of broadleaf weeds. Its herbicidal effects are attributed to its ability to induce oxidative stress and cell death through singlet oxygen generation. In soybeans, lactofen treatment has been shown to activate specific genes associated with cell death and stress responses, including those involved in isoflavone biosynthesis. This unique metabolic response enhances the plant's ability to resist certain pathogens .

The synthesis of lactofen typically involves a multi-step chemical process. A notable method includes:

- Condensation Reaction: Acifluorfen is reacted with 2-chloropropionic acid ethyl ester in the presence of a catalyst.

- Intermediate Formation: The process begins with 3,4-dichlorobenzotrifluoride and m-salicylic acid to form acifluorfen through salification and nitration.

- Final Condensation: The final product, lactofen, is obtained by condensing acifluorfen with 2-chloropropionate under controlled temperature conditions (80-95 °C) using quaternary ammonium salts as catalysts .

Research has indicated that lactofen interacts adversely with various non-target organisms, including mammals and aquatic species. Studies have shown enantioselective toxicity, where different enantiomers of lactofen exhibit varying levels of toxicity toward organisms such as Daphnia magna and Lemna minor (duckweed). These findings highlight the importance of understanding both the environmental fate and biological impacts of lactofen and its metabolites .

Lactofen shares structural and functional similarities with other herbicides in the diphenylether class. Notable similar compounds include:

- Acifluorfen: A precursor to lactofen that lacks a major side chain; it primarily functions through similar mechanisms but has been more commonly studied in laboratory settings.

- Fluorodifen: A diphenylether herbicide that does not induce extensive bronzing or accumulate isoflavones like lactofen does.

- Bifenox: Another diphenylether herbicide with different biological activity and environmental impact.

| Compound | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Lactofen | C₁₉H₁₅ClF₃NO₇ | Protoporphyrinogen oxidase inhibition | Induces isoflavone accumulation |

| Acifluorfen | C₁₈H₁₃ClF₃NO₄ | Similar to lactofen | Lacks major side chain |

| Fluorodifen | C₁₈H₁₃ClF₂O₂ | Protoporphyrinogen oxidase inhibition | Does not cause bronzing |

| Bifenox | C₁₈H₁₃ClF₂O₂ | Protoporphyrinogen oxidase inhibition | Different environmental impact |

Lactofen's unique ability to induce specific metabolic responses in treated plants sets it apart from these similar compounds, particularly regarding its role in enhancing disease resistance through isoflavone accumulation .

Physical Description

Color/Form

XLogP3

Density

LogP

log Kow = 4.81

Melting Point

44-46 °C

MeSH Pharmacological Classification

Mechanism of Action

A technical grade of lactofen (1'[carboethoxy]ethyl 5-[2-chloro-4-[trifluoro-methyl] phenoxy]-2-nitrobenzoate) has been shown to induce liver tumors in mice. To determine a possible mechanism of action, the effect of exposure for 7 weeks to dietary concentrations of 2, 10, 50, and 250 ppm technical grade lactofen and 250 ppm of pure lactofen was studied for various liver parameters in groups of male and female CD-1 mice. Liver-weight to body-weight ratio, liver catalase, liver acyl-CoA oxidase, liver cell cytoplasmic eosinophilia, nuclear and cellular size, and peroxisomal staining were increased by the tumorigenic dose of lactofen, i.e., 250 ppm, in a fashion similar to the comparison chemical nafenopin (500 ppm), which is a peroxisome proliferator. Lower doses of lactofen that were reported as nontumorigenic had little or no effect on these parameters.

Based on the weight-of-the-evidence of the toxicity database, there are sufficient data to classify lactofen as a non-genotoxic hepatocarcinogen in rodents with peroxisome proliferation being a plausible mode of action. Studies with transgenic mouse confirmed that essentially all of the of the effects of PPs in rodent liver are mediated by PPAR .

Vapor Pressure

7X10-8 mm Hg at 25 °C

Other CAS

Associated Chemicals

Wikipedia

Methods of Manufacturing

General Manufacturing Information

This product is for use in further preparation of herbicide products; for formulation use only. /Lactofen technical/

V-10086 Herbicide is a selective, broad specturm herbicide for preemergence and postemergence control of susceptible broadleaf weeds. V019986 is formulated as an emulsifiable concentrate containing 2 lbs of ai per gallon. ... V-10086 works primarily through contact action.

Analytic Laboratory Methods

EPA Method PMD-LTF-LC2. Determination of Lactofen in Technical and EC Formulated Materials by Internal Standard High Performance Liquid Chromatography.

FDA Method 211.1. Organochlorine Residues (Nonionic) General Method for Fatty Foods Including Extraction of Fat, Acetonitrile Partition, Florisil Column Cleanup, Partition Chromatography Cleanup, and Supplemental Cleanup.